molecular formula C11H10N2O B1333637 3-Acetyl-2-methyl-1,6-naphthyridine CAS No. 52816-65-6

3-Acetyl-2-methyl-1,6-naphthyridine

Cat. No. B1333637
CAS RN: 52816-65-6
M. Wt: 186.21 g/mol
InChI Key: IKNXDFVOTFRCCA-UHFFFAOYSA-N
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Description

3-Acetyl-2-methyl-1,6-naphthyridine is a chemical compound that has gained significant interest in recent years due to its various applications in scientific research and industry. It has a molecular formula of C11H10N2O and a molecular weight of 186.21 .


Synthesis Analysis

The synthesis of 1,6-naphthyridines, including 3-Acetyl-2-methyl-1,6-naphthyridine, is a topic of interest in synthetic and medicinal chemistry fields . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of 3-Acetyl-2-methyl-1,6-naphthyridine consists of a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This makes it a naphthalene analog of pyridine with one nitrogen atom in each ring .

Scientific Research Applications

Synthesis Methods and Derivatives

  • A novel synthetic route for 3-substituted 1,8-naphthyridine-2,4-diones, pharmaceutically significant compounds, has been developed. This method involves the reaction of 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one with active methylene compounds, yielding 1-acetyl-3-substituted-4-hydroxy-1,8-naphthyridin-2-ones in good yields (Delieza et al., 1997).
  • A facile synthesis approach for 1,6-naphthyridin-2(1H)-ones and their derivatives is described. This process involves reactions like cyclization of specific intermediates and Curtius rearrangement, yielding various naphthyridin-2(1H)-one compounds (Singh & Lesher, 1990).

Fluorescence and DNA Binding

  • Dibenzo[b,h][1,6]naphthyridines synthesized in one pot by reacting 2-acetylaminobenzaldehyde with methyl ketones demonstrated strong fluorescence and altered fluorescence intensities upon intercalation into double-stranded DNA (Okuma et al., 2014).
  • The synthesis of 1,4-Dihydrodibenzo[b,h][1,6]naphthyridines was achieved, with their derivatives showing enhanced fluorescence upon interaction with double-stranded DNA, enabling the detection of DNA/RNA in gels (Okuma et al., 2017).

Antimicrobial Potential

  • Novel 1,8-naphthyridine derivatives demonstrated promising antimicrobial properties, indicating their potential as antimicrobial agents (Karabasanagouda & Adhikari, 2006).

Diverse Synthetic Applications

  • A range of N-substituted 2-amino-1,6-naphthyridine derivatives were synthesized using a one-pot microwave-irradiated reaction, demonstrating operational simplicity and potential for biomedical screening (Han et al., 2010).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 3-Acetyl-2-methyl-1,6-naphthyridine . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Naphthyridines, including 3-Acetyl-2-methyl-1,6-naphthyridine, have a wide range of biological activities, making them a fascinating object of research with prospects for use in therapeutic purposes . The development of methods for the synthesis of 1,6-naphthyridines has been of considerable interest to the synthetic community .

properties

IUPAC Name

1-(2-methyl-1,6-naphthyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-7-10(8(2)14)5-9-6-12-4-3-11(9)13-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNXDFVOTFRCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=NC=CC2=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370644
Record name 3-Acetyl-2-methyl-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2-methyl-1,6-naphthyridine

CAS RN

52816-65-6
Record name 3-Acetyl-2-methyl-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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